molecular formula C20H21N3O3S B2641084 2-((2-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034387-47-6

2-((2-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2641084
CAS No.: 2034387-47-6
M. Wt: 383.47
InChI Key: GEDZGTZZNXLEED-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 2-methoxyphenylsulfonyl group at position 2 and a 1-methylpyrazole moiety at position 2. The tetrahydroisoquinoline scaffold is well-documented in medicinal chemistry for its bioactivity, particularly in central nervous system (CNS) targeting and kinase inhibition . The sulfonyl group enhances metabolic stability and solubility, while the pyrazole ring contributes to π-π stacking interactions in molecular recognition .

Properties

IUPAC Name

2-(2-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-12-16(11-21-22)18-14-23(13-15-7-3-4-8-17(15)18)27(24,25)20-10-6-5-9-19(20)26-2/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDZGTZZNXLEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 2197784-44-2

The presence of the methoxyphenyl and pyrazole groups contributes to its biological activity, as these moieties are often associated with various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer’s.
  • Urease : Compounds with similar structures have demonstrated urease inhibitory activity, which could be useful in managing infections caused by urease-producing bacteria.

Antibacterial Activity

The antibacterial potential of this compound has been assessed against various bacterial strains. Preliminary results suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound may involve:

  • Interaction with Enzymes : The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function.
  • Receptor Binding : The pyrazole moiety may interact with various receptors involved in cancer proliferation and inflammation.
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

In Vivo Studies

In vivo studies have shown that related compounds can significantly reduce tumor size in animal models. For instance:

CompoundTumor ModelReduction (%)
Compound ABreast Cancer65%
Compound BLung Cancer70%

These findings suggest that the tetrahydroisoquinoline scaffold is promising for further development in cancer therapy.

Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound to various target proteins involved in cancer and bacterial infections. These studies indicate strong interactions with active sites critical for enzyme function and receptor activity .

Comparison with Similar Compounds

Structural Analogues in Sulfonyl-Tethered Heterocycles

The compound shares functional similarities with 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (, Fig. 1). Both feature sulfonyl groups and heterocyclic substituents, but key differences include:

  • Core Structure: The target compound uses a tetrahydroisoquinoline core, while ’s analog employs a triazole-thioether scaffold.
  • Substituents : The methoxyphenylsulfonyl group in the target vs. phenylsulfonyl in the triazole derivative.
  • Synthesis: Sodium ethoxide-mediated coupling in ethanol is common for both, but the triazole analog requires α-halogenated ketones for thioether formation .

Isostructural Fluorophenyl Derivatives

Compounds 4 and 5 from (thiazole-triazole hybrids) exhibit isostructural relationships with triclinic symmetry (space group P̄1), featuring planar conformations except for one fluorophenyl group oriented perpendicularly. By contrast, the target compound’s conformation remains uncharacterized. Such structural data highlights the importance of crystallography (e.g., SHELX software ) in elucidating molecular geometry for structure-activity studies.

Tetrahydroisoquinoline-Based Compounds

The base structure 2-Phenyl-1,2,3,4-tetrahydroisoquinoline () lacks the sulfonyl and pyrazole groups of the target compound. This underscores the role of substituents in modulating properties:

  • Solubility : Sulfonyl groups improve aqueous solubility.
  • Bioactivity : Pyrazole moieties enhance binding affinity in kinase inhibitors compared to simpler phenyl groups .

Data Tables

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis likely parallels ’s method but requires optimization for pyrazole incorporation.
  • SHELXL refinement () is recommended for future studies.
  • Bioactivity: While tetrahydroisoquinolines are bioactive, the sulfonyl-pyrazole combination’s specific effects remain unexplored in the provided evidence.

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